molecular formula C10H7N6NaO B12730051 Pemirolast sodium CAS No. 69372-22-1

Pemirolast sodium

Cat. No.: B12730051
CAS No.: 69372-22-1
M. Wt: 250.19 g/mol
InChI Key: KYIZZXKWRKKFSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pemirolast sodium, also known as CRD-007, is a small molecule belonging to the class of mast cell stabilizers and functions as a histamine H1 receptor antagonist . Its primary research value lies in its ability to inhibit the antigen-induced release of inflammatory mediators, including histamine and leukotrienes (C4, D4, E4), from human mast cells, thereby suppressing the Type I immediate hypersensitivity reaction . This mechanism makes it a critical tool for investigating allergic conditions such as allergic conjunctivitis, allergic asthma, and allergic rhinitis . Beyond its established applications in allergy research, this compound has been explored in clinical trials for other conditions, including as a potential treatment for abdominal aortic aneurysm (AAA) and Becker muscular dystrophy (BMD)/Duchenne muscular dystrophy (DMD) . Furthermore, in silico studies have identified it as a candidate for disrupting the SARS-CoV-2 spike protein interaction with ACE-2 receptors, suggesting a potential research application in virology . The compound is presented as a high-purity, crystalline solid to ensure consistent and reliable results in your research experiments . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

69372-22-1

Molecular Formula

C10H7N6NaO

Molecular Weight

250.19 g/mol

IUPAC Name

sodium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H7N6O.Na/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1

InChI Key

KYIZZXKWRKKFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[Na+]

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Pemirolast Sodium

Mast Cell Membrane Stabilization Modalities

Pemirolast's ability to stabilize mast cell membranes is central to its therapeutic action. This stabilization prevents the release of potent inflammatory mediators that trigger allergic symptoms.

Inhibition of Mast Cell Degranulation Processes

Pemirolast (B1208471) effectively inhibits the degranulation of mast cells, a process by which these cells release histamine (B1213489) and other inflammatory substances. tandfonline.comtandfonline.com This inhibitory action has been observed in response to various stimuli, including antigens. researchgate.netnih.gov By preventing mast cell degranulation, pemirolast interrupts a critical step in the allergic inflammatory cascade. invivochem.comtandfonline.com

Regulation of Intracellular Calcium Ion Dynamics

The regulation of intracellular calcium ion (Ca2+) concentrations is a crucial aspect of pemirolast's mechanism of action.

Pemirolast has been shown to block the antigen-stimulated influx of calcium ions into mast cells. invivochem.comdrugbank.comsemanticscholar.org This is thought to occur through the blockage of calcium channels. invivochem.comdrugbank.com By preventing this influx of extracellular Ca2+, pemirolast helps to maintain low intracellular calcium levels, which is essential for stabilizing the mast cell. ncats.iopatsnap.com The inhibition of calcium mobilization is a key mechanism by which mast cell stabilizers prevent degranulation. nih.gov Pemirolast has been reported to strongly inhibit this extracellular Ca2+ influx. ncats.io

Pemirolast exerts its influence on intracellular calcium dynamics in part by inhibiting inositol-phospholipid metabolism within mast cells. researchgate.netncats.io This inhibition leads to a reduction in the release of intracellular Ca2+ from storage. tandfonline.comncats.io Specifically, research indicates that pemirolast can suppress the formation of inositol (B14025) 1,4,5-trisphosphate (IP3), a key second messenger responsible for mobilizing intracellular calcium. researchgate.net By modulating phosphatidylinositol (PI) turnover, pemirolast disrupts the signaling cascade that leads to mast cell activation. researchgate.net

Downregulation of Inflammatory Mediator Release

A direct consequence of mast cell stabilization by pemirolast is the downregulation of the release of a variety of inflammatory mediators.

Suppression of Histamine Secretion

Pemirolast sodium exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the stabilization of mast cells and the inhibition of inflammatory mediator release. Its activity extends to modulating the function of other key inflammatory cells, such as eosinophils.

Inhibition of Leukotriene Production and Release (e.g., LTC4, LTD4, LTE4)

Pemirolast has been demonstrated to inhibit the antigen-induced release of several inflammatory mediators, including leukotrienes C4, D4, and E4, from human mast cells. drugbank.comnih.govbenchchem.com These cysteinyl leukotrienes are potent mediators of allergic inflammation, contributing to bronchoconstriction, vascular permeability, and eosinophil recruitment. nih.govrespiratory-therapy.comdermnetnz.org

In studies involving human eosinophils, pemirolast has been shown to inhibit the release of leukotriene C4 (LTC4) in a dose-dependent manner. invivochem.comresearchgate.net Specifically, when stimulated with calcium ionophore A23187, pemirolast at concentrations ranging from 10⁻⁶ to 10⁻³ M suppressed LTC4 release, achieving up to 77% inhibition at the highest concentration. invivochem.comncats.io This inhibitory action on leukotriene synthesis and release from both mast cells and eosinophils is a key component of its anti-allergic properties. invivochem.comresearchgate.net

Modulation of Prostaglandin D2 Release

Pemirolast has been shown to modulate the release of Prostaglandin D2 (PGD2). plos.org PGD2 is a major cyclooxygenase product of arachidonic acid metabolism in mast cells and is a potent bronchoconstrictor involved in allergic and asthmatic reactions. sheffieldlaboratorymedicine.nhs.uk Research has indicated that pemirolast can inhibit the release of PGD2 from human lung tissues. ncats.io In studies on cord-derived human mast cells, both cromoglycate and nedocromil (B1678009), which share pharmacological similarities with pemirolast, inhibited PGD2 release. plos.orgplos.org

Attenuation of Platelet-Activating Factor (PAF) Release

Inhibition of Tryptase and Trypsin

Pemirolast has demonstrated inhibitory effects on the enzyme tryptase. researchgate.net Tryptase is a serine protease released almost exclusively from mast cell secretory granules and is a key mediator in the inflammatory cascade. psu.edudovepress.com The inhibition of tryptase by pemirolast helps to mitigate the downstream effects of mast cell degranulation. While closely related, trypsin is a digestive enzyme that is also a serine protease. dovepress.comnih.gov The inhibitory action of pemirolast on tryptase is a significant aspect of its mechanism in controlling allergic responses.

Anti-Eosinophil Activity

Pemirolast exhibits significant anti-eosinophil activity, targeting multiple aspects of eosinophil function in the allergic inflammatory cascade.

Inhibition of Eosinophil Chemotaxis

A key aspect of pemirolast's anti-eosinophil activity is its ability to inhibit eosinophil chemotaxis. drugbank.comnih.govresearchgate.net Eosinophil chemotaxis is the directed migration of eosinophils to sites of allergic inflammation, where they contribute to tissue damage and perpetuation of the inflammatory response. By blocking this migration, pemirolast helps to reduce the accumulation of eosinophils at inflammatory sites. nih.govbenchchem.com

Suppression of Eosinophil Granule Protein Release (e.g., Eosinophil Cationic Protein (ECP))

Pemirolast effectively suppresses the release of granule proteins from activated eosinophils. invivochem.comresearchgate.netbiochemia-medica.com Eosinophils contain granules filled with cytotoxic proteins, such as Eosinophil Cationic Protein (ECP), which are released upon activation and contribute to tissue damage in allergic diseases. frontiersin.orgmit.edu

In-depth studies have quantified this inhibitory effect. When human eosinophils were stimulated with calcium ionophore A23187, pemirolast at concentrations from 10⁻⁵ to 10⁻³ M inhibited ECP release in a dose-dependent manner, with a 42% inhibition at the highest concentration. invivochem.comncats.io Furthermore, at concentrations of 10⁻⁴ and 10⁻³ M, pemirolast also inhibited ECP release induced by PAF and N-formyl-methionyl-leucyl-phenylalanine (fMLP). invivochem.comncats.io These findings underscore the role of pemirolast in controlling allergic diseases by preventing the activation of human eosinophils and the subsequent release of their harmful granule proteins. invivochem.comresearchgate.net

Research Findings on Pemirolast's Inhibitory Actions

Mediator/Process Cell Type Stimulus Pemirolast Concentration Inhibition Reference
Leukotriene C4 (LTC4) ReleaseHuman EosinophilsCalcium ionophore A2318710⁻⁶ to 10⁻³ MUp to 77% invivochem.comncats.io
Eosinophil Cationic Protein (ECP) ReleaseHuman EosinophilsCalcium ionophore A2318710⁻⁵ to 10⁻³ MUp to 42% invivochem.comncats.io
Eosinophil Cationic Protein (ECP) ReleaseHuman EosinophilsPlatelet-Activating Factor (PAF)10⁻⁴ and 10⁻³ MInhibition observed invivochem.comncats.io
Eosinophil Cationic Protein (ECP) ReleaseHuman EosinophilsfMLP10⁻⁴ and 10⁻³ MInhibition observed invivochem.comncats.io

Modulation of Cytokine and Chemokine Networks

This compound exerts a significant influence on the intricate network of cytokines and chemokines, which are small proteins crucial for cell signaling in the immune system. frontiersin.orgnih.govnih.gov This modulation is a key aspect of its anti-allergic and anti-inflammatory properties.

Inhibition of Interleukin Production (e.g., IL-4, IL-5, IL-1, IL-13)

InterleukinRole in Allergic Response
IL-4 Promotes IgE production and Th2 cell differentiation. frontiersin.orgdovepress.com
IL-5 Essential for eosinophil development and activation. nih.gov
IL-13 Contributes to mucus production and airway inflammation. dovepress.comjiaci.org

Interaction with Specific Receptors and Signaling Pathways

Beyond its effects on cytokines and chemokines, pemirolast's mechanism of action involves direct interaction with specific cellular receptors and signaling pathways.

Histamine H1 Receptor Antagonism

Pemirolast acts as a noncompetitive antagonist of the histamine H1 receptor. drugbank.comglobalrph.commedchemexpress.com Histamine is a primary mediator of allergic symptoms, and its binding to H1 receptors on various cells triggers responses like itching, vasodilation, and increased vascular permeability. drugbank.com By blocking these receptors, pemirolast prevents histamine from exerting its effects, thereby providing relief from the immediate symptoms of an allergic reaction. medchemexpress.combenchchem.com

G Protein-Coupled Receptor 35 (GPR35) Agonism

Recent studies have identified pemirolast as an agonist for the G protein-coupled receptor 35 (GPR35). oup.com GPR35 is an orphan receptor expressed in various immune cells, including mast cells. oup.commdpi.com The activation of GPR35 is thought to play a role in modulating inflammatory responses. medchemexpress.comnih.gov While the full implications of pemirolast's GPR35 agonism are still under investigation, it is believed that this interaction may contribute to its mast cell stabilizing properties. mdpi.comnih.gov

Modulation of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

Extensive research into the molecular and cellular mechanisms of this compound has primarily focused on its role as a mast cell stabilizer. mims.comrxlist.comfda.gov The principal mechanism identified is the inhibition of calcium ion influx into mast cells following antigen stimulation. mims.comrxlist.comfda.govpatsnap.com This action prevents mast cell degranulation and the subsequent release of inflammatory mediators such as histamine and leukotrienes. rxlist.comfda.govpatsnap.com

The Extracellular Signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in regulating cellular processes, including inflammation. frontiersin.org The activation of mast cells can involve signaling pathways that include downstream effectors like ERK1/2. nih.gov Specifically, the Mas-related G protein-coupled receptor X2 (MRGPRX2) pathway, which can be activated by various stimuli, leads to mast cell degranulation and involves the activation of downstream signals including ERK1/2. nih.gov

However, based on currently available scientific literature, there is a lack of direct research findings that specifically detail the modulatory effects of this compound on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). While some mast cell stabilizers are generally classified as inhibitors of phosphorylation in pathways like MAPK/ERK, specific data for Pemirolast is not provided. researchgate.net One study abstract notes that Pemirolast inhibited ERK activation in the context of mechanically-induced neuropathic pain, but further details from the full study are not available in the current search results. ugr.es

Therefore, a detailed analysis and data on how this compound directly modulates ERK phosphorylation are not well-documented in existing research. The connection remains largely inferential, based on the known role of ERK in broader inflammatory and mast cell activation pathways. nih.gov

Preclinical Pharmacodynamics and Biological Activities of Pemirolast Sodium

In Vitro Pharmacological Assessments

Cellular Models for Mast Cell and Eosinophil Activity

Pemirolast (B1208471) has been extensively studied in various cellular models to elucidate its effects on mast cells and eosinophils, the primary effector cells in allergic inflammation. In rat peritoneal mast cells, pemirolast has been shown to inhibit the degranulation process triggered by both antigen and compound 48/80. medchemexpress.cn This inhibition is associated with the suppression of signal transduction pathways involving phospholipase C and the subsequent formation of 1,2-diacylglycerol and phosphatidic acid. medchemexpress.cn

Studies using human eosinophils have demonstrated that pemirolast effectively prevents their activation. researchgate.net It inhibits the release of granular proteins, such as eosinophil cationic protein (ECP), which are crucial mediators in the pathogenesis of allergic diseases. invivochem.comresearchgate.net This inhibitory action on eosinophils suggests that pemirolast can help control and alleviate allergic disorders by reducing the inflammatory cascade driven by these cells. invivochem.com

Mediator Release Assays (e.g., Histamine (B1213489), Leukotriene C4)

A hallmark of pemirolast's mechanism of action is its ability to inhibit the release of inflammatory mediators from mast cells and eosinophils. rxlist.com In vitro studies have consistently shown that pemirolast inhibits the antigen-induced release of histamine and leukotrienes (C4, D4, and E4) from human mast cells. rxlist.comdrugbank.com This action is attributed to its ability to block the antigen-mediated influx of calcium ions into mast cells, which is a critical step for degranulation. invivochem.com

In human eosinophils, pemirolast demonstrates a dose-dependent inhibition of leukotriene C4 (LTC4) release induced by the calcium ionophore A23187. medchemexpress.cnresearchgate.net Significant inhibition of LTC4 release has been observed at concentrations ranging from 1 µM to 1 mM. invivochem.com Pemirolast also inhibits the release of ECP from eosinophils stimulated by A23187, as well as by other stimulants like formyl-methionyl-leucyl-phenylalanine (FMLP) and platelet-activating factor (PAF). invivochem.comresearchgate.net However, it is noteworthy that pemirolast does not significantly inhibit histamine release from human conjunctival mast cells at concentrations between 100 nM and 1 mM. invivochem.commedchemexpress.cn

Table 1: Effect of Pemirolast on Mediator Release in In Vitro Assays

Cell Type Stimulant Mediator Effect of Pemirolast Reference
Human Mast Cells Antigen Histamine, Leukotrienes (C4, D4, E4) Inhibition rxlist.comdrugbank.com
Rat Peritoneal Mast Cells Antigen, Compound 48/80 Degranulation Inhibition medchemexpress.cn
Human Eosinophils A23187 Leukotriene C4 (LTC4) Dose-dependent inhibition medchemexpress.cnresearchgate.net
Human Eosinophils A23187, FMLP, PAF Eosinophil Cationic Protein (ECP) Inhibition invivochem.comresearchgate.net
Human Conjunctival Mast Cells - Histamine No significant inhibition invivochem.commedchemexpress.cn

Receptor Binding and Activation Studies (e.g., H1, GPR35)

Pemirolast is known to bind to the histamine H1 receptor, which contributes to its anti-allergic effects by blocking the action of histamine. invivochem.comdrugbank.com This antagonism provides temporary relief from symptoms such as itching and redness associated with allergic reactions. benchchem.com

More recent research has uncovered that pemirolast also functions as an agonist for the G protein-coupled receptor 35 (GPR35). frontiersin.org GPR35 is expressed in various tissues, including the gastrointestinal tract, and is linked to inflammatory conditions. frontiersin.orgscienceopen.com Activation of GPR35 by an agonist can lead to downstream events such as the inhibition of ion channels and a transient reduction in intracellular calcium. frontiersin.org This finding presents a different perspective on pemirolast's mechanism, as GPRs are typically activated receptors, and GPR35 expression is upregulated by allergens. frontiersin.org The interaction of pemirolast with GPR35 is an area that warrants further investigation to fully understand its implications. frontiersin.org

In Vivo Studies in Animal Models of Allergic and Inflammatory Responses

Type I Immediate Hypersensitivity Reaction Models

Pemirolast has demonstrated efficacy in inhibiting in vivo Type I immediate hypersensitivity reactions. rxlist.comdrugbank.com Animal models have been crucial in establishing this activity. For instance, in rats, pemirolast has been shown to potently attenuate hypersensitivity reactions to paclitaxel (B517696). medchemexpress.cn It achieves this by inhibiting the release of sensory neuropeptides, such as calcitonin gene-related peptide (CGRP), substance P, and neurokinin A, in the lungs, thereby reducing the pulmonary vascular response induced by paclitaxel. medchemexpress.cnresearchgate.net

In male Hartley guinea pigs, oral and intravenous administration of pemirolast inhibited antigen-induced histamine release from lung fragments in a dose-dependent manner, highlighting its anti-asthmatic potential. researchgate.net Furthermore, in male Wistar rats, pemirolast was found to reduce cisplatin-induced kaolin (B608303) intake, an effect mediated by the inhibition of substance P secretion. researchgate.net

Allergic Conjunctivitis Models (e.g., BALB/c mice, rats)

Pemirolast has been extensively evaluated in animal models of allergic conjunctivitis. In a BALB/c mouse model of allergic conjunctivitis induced by short ragweed pollen, pemirolast has been shown to be highly efficient in suppressing inflammatory symptoms. nih.gov Studies have demonstrated a significant reduction in the clinical score of allergic conjunctivitis and lower IgE levels in mice treated with pemirolast formulations compared to control groups. nih.gov

In rat models of experimental allergic conjunctivitis, pemirolast has been shown to reduce vascular permeability and histamine release in the conjunctiva. researchgate.net The combination of pemirolast with other anti-allergic agents, such as levocabastine, has been observed to enhance the therapeutic effect in these models. nih.gov These findings from animal models provide a strong preclinical basis for the use of pemirolast in treating allergic conjunctivitis.

Table 2: In Vivo Effects of Pemirolast in Animal Models

Animal Model Condition Key Findings Reference
Male Wistar Rats Paclitaxel-induced hypersensitivity Inhibited release of sensory neuropeptides; reduced pulmonary vascular response. medchemexpress.cnresearchgate.net
Male Hartley Guinea Pigs Antigen-induced histamine release Dose-dependent inhibition of histamine release from lung fragments. researchgate.net
Male Wistar Rats Cisplatin-induced kaolin intake Reduced kaolin intake by inhibiting substance P secretion. researchgate.net
BALB/c Mice Allergic conjunctivitis Suppressed inflammatory symptoms; lowered IgE levels. nih.gov
Rats Experimental allergic conjunctivitis Reduced vascular permeability and histamine release in the conjunctiva. researchgate.net

Pulmonary Hypersensitivity Models (e.g., paclitaxel-induced extravasation)

Pemirolast has been evaluated in preclinical models for its potential to mitigate pulmonary hypersensitivity reactions, particularly those induced by the chemotherapeutic agent paclitaxel. nih.govinvivochem.com Studies in rat models have demonstrated that intravenous administration of paclitaxel leads to significant hypersensitivity responses, including a marked extravasation of plasma protein in the lungs and a transient decrease in arterial partial oxygen pressure (PaO₂). nih.gov

In these models, pemirolast effectively attenuated the paclitaxel-induced protein extravasation in the lungs. nih.gov It also significantly reversed the decrease in PaO₂. nih.gov The mechanism underlying these reactions appears to involve sensory nerve peptides rather than histamine. nih.govnih.gov Paclitaxel injection was found to elevate the concentrations of sensory neuropeptides such as substance P, neurokinin A, and calcitonin gene-related peptide in the bronchoalveolar lavage fluid of rats, while histamine levels remained unchanged. nih.gov Pemirolast administration reduced this paclitaxel-induced increase in both proteins and sensory peptides. nih.gov These findings suggest that pemirolast attenuates the pulmonary vascular response to paclitaxel by inhibiting the release of sensory neuropeptides from primary sensory neurons. nih.govresearchgate.netresearchgate.net

A study in male Sprague-Dawley rats provided further evidence, showing that pemirolast decreased the extent of lung plasma migration induced by paclitaxel. researchgate.net This research highlights the role of pemirolast in blocking the release of substance P, a key mediator in the pathogenesis of paclitaxel-induced pulmonary hypersensitivity. researchgate.netresearchgate.net

Table 1: Effect of Pemirolast on Paclitaxel-Induced Pulmonary Hypersensitivity in Rats

Parameter MeasuredEffect of PaclitaxelEffect of Pemirolast TreatmentSource
Plasma Protein Extravasation in LungsMarked IncreaseInhibited the increase nih.gov
Arterial Partial Oxygen Pressure (PaO₂)Transient DecreaseSignificantly reversed the decrease nih.gov
Sensory Peptides in Lavage FluidElevatedReduced the rise nih.gov
Histamine in Lavage FluidNo changeNo effect noted nih.gov

Eosinophil Infiltration Studies in Ocular Tissue

Pemirolast exhibits significant activity in modulating eosinophil behavior in ocular tissues, a key aspect of its efficacy in allergic conjunctivitis. researchgate.netbenthamdirect.com Allergic conjunctivitis is characterized by an inflammatory reaction that includes the infiltration of eosinophils into the conjunctiva. researchgate.net Pemirolast has been shown to directly inhibit the activation of eosinophils and their chemotaxis, which is the process of directed cell migration, into ocular tissue. researchgate.netdrugbank.comtandfonline.comtandfonline.com

By preventing the migration and accumulation of eosinophils at the site of allergic inflammation in the eye, pemirolast helps to suppress the late-phase allergic response. drugbank.comnih.gov The release of inflammatory mediators from eosinophils contributes significantly to the signs and symptoms of allergic eye disease. drugbank.com Pemirolast's ability to prevent the release of these mediators from human eosinophils is a crucial component of its therapeutic action. drugbank.com Animal models of allergic conjunctivitis have been instrumental in confirming the efficacy of mast cell stabilizers like pemirolast in controlling these inflammatory processes, including the suppression of eosinophil infiltration into the conjunctiva. nih.gov

Assessment of Inflammatory Responses in Specific Tissues (e.g., lung, nasal mucosa)

Pemirolast's anti-inflammatory activities have been observed in specific tissues such as the lungs and nasal mucosa. researchgate.netbenthamdirect.com In the lungs, as detailed in the context of paclitaxel-induced hypersensitivity, pemirolast reduces inflammatory responses characterized by plasma protein extravasation and the release of sensory neuropeptides. nih.govnii.ac.jp This action is attributed to its ability to inhibit the release of mediators like substance P, which are key players in neurogenic inflammation. nih.govnii.ac.jp

The pathophysiology of allergic rhinitis, which affects the nasal mucosa, shares common inflammatory events with asthma. nih.gov The inflammatory cascade in allergic rhinitis involves IgE-mediated mast cell activation and a late-phase reaction characterized by the infiltration of T lymphocytes, eosinophils, and basophils. nih.gov Pemirolast is recognized for its anti-inflammatory and anti-allergic properties that are relevant to managing conditions like allergic rhinitis. researchgate.netbenthamdirect.com It functions by inhibiting a wide array of inflammatory mediators, including histamine, leukotrienes, and various cytokines, thereby addressing the inflammatory processes within the nasal mucosa. researchgate.netbenthamdirect.com

Exploration of Non-Allergic Biological Activities in Preclinical Models

Beyond its well-established anti-allergic functions, preclinical research has begun to explore other biological activities of pemirolast.

Antiviral Properties (e.g., dsRNA transcription inhibition, Nipah virus glycoprotein (B1211001) interaction)

Pemirolast has demonstrated potential antiviral activities in preclinical evaluations. researchgate.netbenthamdirect.com This includes an inhibitory effect on the transcription of double-stranded RNA (dsRNA). researchgate.netbenthamdirect.com dsRNA is a molecular pattern associated with viral replication that triggers a host's innate antiviral response. nih.govplos.org

Furthermore, computational studies have explored the interaction of pemirolast with viral components. One simulation study investigated the interaction between various small molecules and the Nipah virus (NiV) attachment glycoprotein (G), which is crucial for the virus to bind to human host cells via the Ephrin-B2 and Ephrin-B3 receptors. patsnap.comnih.gov The study reported a notable binding affinity score between pemirolast and the human Ephrin-B2 receptor, suggesting a potential interaction that could interfere with the virus's ability to attach to host cells. patsnap.com

Table 2: Pemirolast Interaction with Nipah Virus-Related Target

TargetMethodFindingPotential ImplicationSource
Ephrin-B2 (Human Receptor for Nipah Virus)Molecular Docking CalculationBinding Affinity Score: -7.1 kcal/molInterference with viral attachment patsnap.com

Anticancer Potential (e.g., studies in colon adenocarcinoma cell lines)

Pemirolast has also been identified as a compound with potential anticancer properties. researchgate.netbenthamdirect.com A computational, comparative study involving colon adenocarcinoma cell lines highlighted pemirolast as a promising candidate, suggesting it may have better activity than some standard antineoplastic agents. patsnap.com

Molecular docking studies have further investigated this potential. In a study targeting metastatic colon cancer, the Adhesion G protein-coupled receptor F5 was identified as a potential therapeutic target. Pemirolast demonstrated a significant binding affinity to this receptor, comparable to that of known antineoplastic drugs. patsnap.com This suggests a possible mechanism for its observed anticancer activity in computational models. patsnap.com While these in silico and cell line studies are preliminary, they provide a basis for further investigation into pemirolast's utility in oncology. patsnap.com

Table 3: Pemirolast Molecular Docking in a Colon Cancer Model

Target ProteinCell Type ContextPemirolast Binding AffinityComparisonSource
Adhesion G protein-coupled receptor F5Metastatic Colon Cancer-6.3 kcal/molSimilar binding affinity to antineoplastics patsnap.com

Modulation of Neurotransmitter Systems (e.g., GABA, dopamine, serotonin, norepinephrine)

Preclinical evidence suggests that pemirolast can modulate several key neurotransmitter systems. researchgate.netbenthamdirect.com Reviews of its biological activities indicate that pemirolast exerts inhibitory effects on neurotransmitters including gamma-aminobutyric acid (GABA), dopamine, serotonin, and norepinephrine. researchgate.netbenthamdirect.comresearchgate.net

These neurotransmitters have critical and diverse roles in the central nervous system. nih.gov

GABA is the primary inhibitory neurotransmitter in the brain, regulating neuronal excitability. clevelandclinic.orgnih.gov

Dopamine is essential for motor control, motivation, reward, and focus. clevelandclinic.org

Serotonin modulates a wide range of neuropsychological processes, including mood, sleep, and emotion. nih.govclevelandclinic.org

Norepinephrine is involved in alertness, arousal, and the "fight-or-flight" response. clevelandclinic.orgwikipedia.org

The ability of pemirolast to influence these systems suggests a broader pharmacological profile than its anti-allergic effects alone. However, the precise mechanisms and functional consequences of these interactions require further detailed investigation.

Other Investigated Activities

Beyond its primary use in allergic conditions, preclinical studies have explored a wide range of other potential biological activities of pemirolast sodium. researchgate.netbenthamdirect.com These investigations highlight the compound's potential versatility in addressing various pathological conditions. researchgate.netbenthamdirect.com

Antimicrobial and Antifungal Activity: Pemirolast has been examined for its potential antimicrobial and antifungal properties. researchgate.netbenthamdirect.comgoogle.com Some studies suggest it may have a role in combating certain microbial and fungal pathogens. researchgate.netbenthamdirect.com For instance, pemirolast is listed among mast cell stabilizers that may be included in formulations with antifungal agents like roflumilast. google.com

Analgesic Activity: The analgesic potential of pemirolast has been a subject of investigation. researchgate.netbenthamdirect.com Research indicates that it may possess pain-relieving properties, which could be beneficial in conditions with an inflammatory pain component. researchgate.netbenthamdirect.com

Anti-tubercular Activity: Studies have evaluated the anti-tubercular activity of pemirolast. researchgate.netbenthamdirect.com Researchers have assessed its efficacy against strains of Mycobacterium tuberculosis. researchgate.net One study used gatifloxacin (B573) as a reference drug to measure the activity of pemirolast against M. tuberculosis, Staphylococcus aureus, and B. subtilis using the filter paper disc technique. researchgate.net

Anti-malarial Activity: The potential for pemirolast to act as an anti-malarial agent has also been explored. researchgate.netbenthamdirect.com This line of research investigates its effectiveness against malaria-causing parasites. researchgate.netbenthamdirect.com

Diuretic Effects: Investigations into the diuretic effects of pemirolast have been conducted. researchgate.netbenthamdirect.com This research explores whether the compound can increase the excretion of water from the body. researchgate.netbenthamdirect.com

Antianxiety Activity: Pemirolast has been studied for its potential antianxiety effects. researchgate.netbenthamdirect.com This research examines its influence on pathways related to anxiety, such as its effects on neurotransmitters like GABA, dopamine, serotonin, and norepinephrine. researchgate.netbenthamdirect.comresearchgate.net

The diverse range of these investigated activities suggests a broad pharmacological profile for pemirolast, extending beyond its established role as a mast cell stabilizer. researchgate.netbenthamdirect.com

Table of Investigated Biological Activities of this compound

Biological ActivityDescriptionKey Findings/Context
Antimicrobial Activity against microbial organisms.Investigated as part of its broad biological profile. researchgate.netbenthamdirect.com
Analgesic Pain-relieving effects.Explored for potential in managing inflammatory pain. researchgate.netbenthamdirect.com
Anti-tubercular Activity against Mycobacterium tuberculosis.Tested against various bacterial strains, including M. tuberculosis. researchgate.net
Anti-malarial Activity against malaria parasites.Part of the broader investigation into its therapeutic potential. researchgate.netbenthamdirect.com
Diuretic Increases urine excretion.Explored as one of its diverse biological effects. researchgate.netbenthamdirect.com
Antianxiety Reduces anxiety.Potential influence on neurotransmitter systems related to anxiety. researchgate.netbenthamdirect.comresearchgate.net
Antifungal Activity against fungal organisms.Considered for use in combination with other antifungal agents. researchgate.netbenthamdirect.comgoogle.com

Synthetic Methodologies and Structure Activity Relationship Sar of Pemirolast Sodium

Chemical Synthesis Approaches for Pemirolast (B1208471) and its Derivatives

The synthesis of pemirolast has been approached through various routes, with notable methods leading to the formation of its potassium salt, which is therapeutically preferred. One prominent synthetic pathway begins with the condensation of 2-Amino-3-methylpyridine with ethoxymethylenemalonodinitrile. lookchem.comdrugfuture.com This reaction forms a monocyclic intermediate which exists in tautomeric equilibrium with a pyridopyrimidine derivative. lookchem.comdrugfuture.com Subsequently, this intermediate is treated with aluminum azide (B81097) in refluxing tetrahydrofuran (B95107) (THF) to yield 4-imino-9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidine. lookchem.comdrugfuture.com The final step involves hydrolysis with hydrochloric acid followed by treatment with potassium hydroxide (B78521) to produce pemirolast potassium. lookchem.comdrugfuture.com

An alternative one-pot reaction can also convert the pyridopyrimidine derivative to the final product by first treating it with sodium azide in refluxing acetic acid, followed by hydrolysis with HCl and subsequent treatment with KOH. lookchem.comdrugfuture.com

Another synthetic approach starts from ethyl cyanoacetic acid ester. researchgate.net The optimization of reaction conditions in this method is crucial for achieving good yields. For instance, reacting ethyl cyanoacetic acid ester with triethyl orthoformic acid ester in a 1:2 molar ratio produces an intermediate with an 88.0% yield. researchgate.net This intermediate is then further reacted in the presence of concentrated sulfuric acid as a catalyst to obtain another key intermediate with a 53.0% yield. researchgate.net Neutralization of this intermediate with two moles of potassium hydroxide results in refined pemirolast potassium with a yield of 81.0%. researchgate.net

Furthermore, a patented process for the purification of pemirolast involves the salification of crude pemirolast with a primary or secondary amine in a protic solvent, followed by acidification to precipitate high-purity pemirolast. google.com This can then be converted to its potassium salt by reaction with potassium hydroxide. google.com

The synthesis of pemirolast analogues, for the purpose of structure-activity relationship studies, has also been described. For example, carboxylic acid and nitrile analogues of pemirolast have been synthesized to investigate the role of the tetrazole moiety. ku.edu

Starting Material(s)Key ReagentsIntermediate(s)Final ProductReference(s)
2-Amino-3-methylpyridine, EthoxymethylenemalonodinitrileAluminum azide, HCl, KOHPyridopyrimidine derivative, 4-imino-9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidinePemirolast Potassium lookchem.comdrugfuture.com
Ethyl cyanoacetic acid esterTriethyl orthoformic acid ester, Concentrated sulfuric acid, KOHIntermediate (2), Intermediate (3)Pemirolast Potassium researchgate.net
Crude PemirolastPrimary or secondary amine, Formic acid, KOHSolubilized pemirolast saltHigh-purity Pemirolast Potassium google.com

Structural Design Considerations for Optimized Pharmacological Activity

The design of pemirolast and its derivatives is centered around optimizing its pharmacological activity, primarily as a mast cell stabilizer. drugbank.comfda.gov The core structure, a pyrido[1,2-a]pyrimidin-4-one, is a key scaffold found in various biologically active compounds. rsc.org The structural design of pemirolast incorporates specific functional groups that are critical for its therapeutic effects.

Key considerations in its structural design include:

The Tetrazole Moiety: This group is a critical component, often used in drug design as a bioisostere for a carboxylic acid group due to similar pKa values and planar structures. researchgate.net It plays a significant role in the molecule's acidity and hydrogen-bonding capacity. benchchem.com

The design of pemirolast has also taken into account its pharmacokinetic properties. For instance, the replacement of the tetrazole ring with other functional groups, such as a carboxylic acid or a nitrile, has been explored to understand its impact on permeability and interaction with efflux transporters. ku.edu

Structure-Activity Relationship (SAR) Investigations

Importance of the Pyridino[2,3-b]pyrimidine Core Structure

The pyridino[2,3-b]pyrimidine nucleus is a fundamental component of pemirolast's structure and is crucial for its pharmacological activity. rsc.orgbenchchem.com This fused heterocyclic system is found in numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. rsc.orgresearchgate.netresearchgate.net In pemirolast, this core structure acts as a scaffold, positioning the other essential functional groups in the correct orientation for interaction with their biological targets. rsc.org The planarity and rigidity of the pyridino[2,3-b]pyrimidine system are thought to be important for effective binding to the target sites involved in mast cell stabilization. fda.gov

Role of the Tetrazole Moiety in Biological Activity and Permeability

The 1H-tetrazol-5-yl group at the 3-position is a key contributor to the biological activity and physicochemical properties of pemirolast. researchgate.netbenchchem.com The tetrazole ring is considered a bioisostere of the carboxylic acid group, sharing similar acidic properties and the ability to participate in hydrogen bonding. researchgate.netbenchchem.com This moiety is critical for the mast cell stabilizing activity of pemirolast. fda.gov

Studies have shown that the tetrazole moiety is also a determinant of the molecule's permeability characteristics. ku.eduresearchgate.net Research using Caco-2 cell models has indicated that the presence of the tetrazole ring can lead to asymmetric transport, which is characteristic of substrates for efflux transporters. ku.edunih.gov When the tetrazole group in pemirolast was replaced with a carboxylic acid or a nitrile, the resulting analogues showed different permeability profiles, highlighting the tetrazole's role in these processes. ku.edu Specifically, the low permeability-degradation-rate (PDR) values for the carboxyl and nitrile analogues suggest that the tetrazole moiety is responsible for the polarized permeability observed with pemirolast. ku.edu

Analogue of PemirolastModificationImpact on PermeabilityReference(s)
Carboxylic acid analogueTetrazole replaced with -COOHEqual apical to basolateral and basolateral to apical permeability ku.edu
Nitrile analogueTetrazole replaced with -CNEqual apical to basolateral and basolateral to apical permeability ku.edu

Impact of Molecular Structure on Efflux Transporter Interactions (e.g., P-glycoprotein, MRP isoforms)

The molecular structure of pemirolast makes it a substrate for certain efflux transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP) isoforms. ku.edunih.gov These transporters are membrane proteins that actively pump xenobiotics out of cells, which can affect a drug's absorption and distribution. nih.govaboutscience.eu

Studies have demonstrated that pemirolast exhibits sensitivity to P-gp inhibition. ku.edunih.gov However, its transport appears to be primarily mediated by one or more members of the MRP family of transporters. ku.edunih.gov The interaction with these efflux pumps is a key factor influencing the bioavailability and cellular concentration of pemirolast. The tetrazole moiety, in particular, seems to be a crucial structural feature for these interactions. ku.edu Lowering the pH from 7.4 to 4.0 has been shown to eliminate the polarized permeability of pemirolast in Caco-2 cells, suggesting that the ionization state of the tetrazole ring is important for its recognition by these transporters. ku.edunih.gov

Analysis of Crystalline Forms and their Physicochemical Stability Implications

Pemirolast can exist in different crystalline forms, which have significant implications for its physicochemical stability. benchchem.comgoogle.com The potassium salt of pemirolast is the most widely characterized crystalline variant and is known to be hygroscopic, which can lead to chemical instability. benchchem.comgoogle.com

In contrast, the sodium salt of pemirolast has been found to exist in a physically unstable form when prepared by certain methods. google.comgoogle.com However, a stable, crystalline hemihydrate form of pemirolast sodium has been developed. google.comgoogle.com This hemihydrate form exhibits surprisingly improved physical and chemical stability compared to other forms of the sodium salt. google.comgoogle.com It is also less soluble in aqueous media and less hygroscopic than the potassium salt. google.comgoogle.com The different crystalline forms can be characterized by techniques such as Powder X-ray Diffraction (PXRD). benchchem.com For instance, the stable anhydrous polymorph of the potassium salt has a high melting point of 317°C (with decomposition). benchchem.com

The ability to form different crystalline structures is a critical consideration in the pharmaceutical development of pemirolast, as it directly impacts its stability, handling, and formulation. google.comgoogle.com

Salt FormCrystalline FormKey Physicochemical PropertiesReference(s)
Pemirolast PotassiumAnhydrous polymorph (Form I), HydrateHygroscopic, high melting point (317°C for Form I) benchchem.com
This compoundUnstable formPhysically unstable google.comgoogle.com
This compoundHemihydrateImproved physical and chemical stability, less hygroscopic, less soluble in aqueous media google.comgoogle.com

Advanced Pharmaceutical Formulations and Drug Delivery System Research for Pemirolast Sodium

Ocular Drug Delivery Systems Research

The main goal in ocular drug delivery is to prolong the contact time of the medication on the eye's surface and to ensure a controlled release, thereby improving its therapeutic effect. researchgate.net For pemirolast (B1208471), this has led to significant research into novel formulations like in situ gels. nih.gov

Development of In Situ Gels (e.g., Gellan Gum-based formulations)

In situ gelling systems are a promising area of research for ocular drug delivery. ijfans.org These formulations are administered as a liquid but transform into a gel when they come into contact with physiological conditions of the eye, such as temperature or ions in tear fluid. nih.govbenchchem.commdpi.com This transformation offers the ease of administration of a liquid drop with the extended retention time of a gel. nih.gov

Gellan gum, a natural biopolymer, has been a key material in the development of ion-sensitive in situ gels for pemirolast potassium. nih.govresearchgate.net This polymer undergoes a phase transition from a solution to a gel in the presence of cations found in tear fluid. nih.govmdpi.com Researchers have successfully created pemirolast potassium-loaded gellan gum in situ gels that demonstrate a significant increase in viscosity upon contact with simulated tear fluid. nih.govresearchgate.nettandfonline.com Studies have explored various concentrations of gellan gum to find the optimal formulation that provides both good gelling capacity and viscosity. nih.gov One study identified an optimized formulation that showed a 4.9-fold increase in viscosity, ensuring it remains on the ocular surface for a longer duration. nih.gov

The development process involves preparing aqueous solutions of gellan gum and evaluating their physical properties. nih.gov The goal is to create a formulation that is liquid enough to be easily administered but gels quickly upon instillation to prevent rapid washout. nih.govijfans.org

Table 1: Physicochemical Properties of Pemirolast Potassium In Situ Gel Formulations

Formulation Code Gellan Gum Conc. (% w/v) Viscosity (before gelling) Viscosity (after gelling) Gelling Capacity
F1 0.1 Low Moderate +
F2 0.2 Low High ++
F3 (Optimized) 0.3 Moderate Very High (4.9-fold increase) +++
F4 0.4 High Very High +++

Data is illustrative and based on findings from cited research. nih.gov

Evaluation of Sustained Release Characteristics in Vitro

A critical aspect of advanced drug delivery systems is their ability to provide sustained release of the active pharmaceutical ingredient. In vitro release studies are conducted to evaluate this characteristic. For pemirolast potassium in situ gels, these studies have consistently shown a good sustained-release profile compared to conventional eye drops. nih.govresearchgate.nettandfonline.com

The dynamic dialysis membrane method is a common technique used to assess the in vitro release of pemirolast from these formulations. nih.gov In these studies, the formulation is placed in a dialysis bag and immersed in a dissolution medium that mimics the conditions of the eye. nih.gov The amount of drug released over time is then measured.

Research has demonstrated that pemirolast potassium is released from the gellan gum-based in situ gel in a sustained manner. nih.govjrespharm.com The gel matrix slows down the diffusion of the drug, leading to a prolonged therapeutic effect. jrespharm.com The release rate can be influenced by the concentration of the gelling polymer; higher concentrations generally result in a slower release. jrespharm.com

Table 2: In Vitro Cumulative Release of Pemirolast Potassium

Time (hours) Cumulative Release from Eye Drops (%) Cumulative Release from In Situ Gel (F3) (%)
1 ~40% ~20%
2 ~65% ~35%
4 ~90% ~55%
6 >95% ~70%
8 >95% ~85%

Data is illustrative and based on findings from cited research. nih.govresearchgate.net

Preclinical Assessment of Ocular Bioavailability and Pharmacodynamics in Vivo

In vivo studies in animal models, typically rabbits, are essential to assess the ocular bioavailability and pharmacodynamic effects of new formulations. nih.govtandfonline.com These studies have shown that pemirolast potassium in situ gels significantly improve ocular bioavailability compared to conventional eye drops. nih.govresearchgate.net

Tear kinetic studies in rabbits have demonstrated that the in situ gel formulation leads to a prolonged presence of pemirolast in the tear fluid. nih.gov The concentration of the drug in the cul-de-sac is maintained at higher levels for a longer period, which is indicative of increased retention time and bioavailability. nih.gov

Pharmacodynamic assessments in models of allergic conjunctivitis have further confirmed the enhanced efficacy of the in situ gel. nih.govtandfonline.com The sustained release and improved bioavailability translate to a more effective suppression of inflammatory symptoms. nih.govresearchgate.net Ocular irritation studies have also been conducted, indicating that these formulations are well-tolerated and non-irritating to the eye. nih.govdovepress.com

Strategies for Enhanced Systemic or Targeted Delivery (General Research Approaches)

While the primary focus for pemirolast has been on ocular delivery, research into advanced drug delivery systems also encompasses strategies for enhanced systemic or targeted delivery for other applications. These general approaches, though not extensively studied for pemirolast specifically, represent potential future directions.

Novel drug delivery systems like nanoparticles, liposomes, and niosomes are being explored to improve the therapeutic efficacy of various drugs. researchgate.neteurekaselect.commdpi.com These systems can encapsulate drugs, protecting them from degradation and enabling targeted delivery to specific tissues or cells. mdpi.comrevistafarmaciahospitalaria.es For systemic delivery, these carriers can potentially improve the pharmacokinetic profile of a drug, leading to enhanced efficacy and reduced side effects. nih.gov

For targeted delivery, these nanocarriers can be functionalized with ligands that bind to specific receptors on target cells, thereby concentrating the drug at the site of action. revistafarmaciahospitalaria.es While specific research on applying these advanced systemic or targeted delivery strategies to pemirolast is not abundant, the principles and technologies are well-established in pharmaceutical sciences and could be applied if a systemic or different targeted application for pemirolast were to be pursued. patsnap.comresearchgate.net

Emerging Research Perspectives and Future Avenues for Pemirolast Sodium

Further Elucidation of Complex Signal Transduction Pathways

Pemirolast's primary mechanism of action involves the stabilization of mast cells, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators. nih.govinvivochem.comdrugbank.com This is achieved by blocking the antigen-mediated calcium ion influx into mast cells. invivochem.comdrugbank.comtandfonline.com However, the full extent of its interaction with intracellular signaling cascades remains an area of active investigation.

Recent reviews highlight that the pharmacological impact of pemirolast (B1208471) extends to a wide array of inflammatory mediators, enzymes, and hormones. benthamdirect.comresearchgate.net It has demonstrated inhibitory effects on eosinophil activation, leukotrienes, IgE, basophils, prostaglandins (B1171923), interleukins, T-helper cells, macrophages, neutrophils, and tryptase. benthamdirect.comresearchgate.netresearchgate.net This broad spectrum of activity suggests that pemirolast may modulate multiple signaling pathways beyond simple mast cell stabilization. benthamdirect.comresearchgate.net For instance, its ability to inhibit the release of leukotrienes C4, D4, and E4 points to an interaction with the arachidonic acid cascade. nih.gov

Future research should aim to map these complex interactions. Understanding how pemirolast influences key signaling nodes, such as protein kinases and transcription factors that govern inflammatory gene expression, will be crucial. google.com Elucidating these pathways could reveal new therapeutic targets and provide a more comprehensive understanding of pemirolast's anti-inflammatory properties. mdpi.com

Investigation of Pemirolast Sodium in Novel Disease Pathologies

The diverse biological activities of pemirolast, including its anti-inflammatory, antiviral, and potential anticancer properties, have opened doors for its investigation in a range of new disease contexts. benthamdirect.comresearchgate.netresearchgate.net

Antiviral Applications: Molecular dynamics calculations have identified pemirolast as a potential candidate for disrupting the spike protein of SARS-CoV-2, the virus responsible for COVID-19. wikipedia.org These computational studies suggest that pemirolast could interfere with the virus's ability to bind to ACE2 receptors, potentially mitigating infection. wikipedia.org Further in silico studies have also evaluated pemirolast as a potential therapeutic agent against the Nipah virus by targeting its glycoprotein (B1211001) and human Ephrin-B2 and Ephrin-B3 receptors. patsnap.com

Anticancer Potential: Computational studies have highlighted pemirolast as a promising candidate in the context of colon adenocarcinoma. patsnap.compatsnap.com Molecular docking studies have shown that pemirolast exhibits a binding affinity to Adhesion G protein-coupled receptor F5, a potential target in cancer therapy. patsnap.com Comparative cell line studies have suggested that pemirolast may have better activity than some standard antineoplastics, warranting further in vitro and in vivo investigation. patsnap.compatsnap.com

Other Potential Applications: A recent comprehensive review has underscored pemirolast's potential in a multitude of other conditions, citing its observed antimicrobial, analgesic, antioxidant, anti-tubercular, anti-malarial, diuretic, and anti-anxiety activities. benthamdirect.comresearchgate.net The review also points to its inhibitory effects on Amyloid β (Aβ) peptide, suggesting a potential role in neurodegenerative diseases. benthamdirect.comresearchgate.net

Rational Design and Synthesis of Next-Generation Pemirolast Analogues

The pyrimidine (B1678525) scaffold of pemirolast serves as a valuable starting point for the rational design and synthesis of next-generation analogues with improved efficacy, selectivity, and pharmacokinetic properties. ingentaconnect.com The development of new synthetic methodologies, such as microwave-induced green synthesis, offers a more efficient and environmentally friendly approach to producing pyrimidine derivatives. ingentaconnect.com

Researchers are exploring modifications to the pemirolast structure to enhance its therapeutic potential. nih.gov For instance, the synthesis of 3-heteroaryl-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines is being investigated as a metal-free alternative for creating novel analogues. acs.org The goal of these synthetic efforts is to create compounds that may offer improved targeting of specific signaling pathways or enhanced activity against novel disease targets. nih.govresearchgate.net

Integration of Computational and Experimental Methodologies in Pemirolast Research

The synergy between computational and experimental approaches is proving to be a powerful engine for advancing pemirolast research. mdpi.comnih.govcore.ac.uk In silico methods, such as molecular dynamics (MD) simulations and docking studies, are being employed to predict and understand the interactions of pemirolast at a molecular level. mdpi.comdovepress.com

Molecular Dynamics and Docking Studies: MD simulations have been instrumental in identifying pemirolast as a potential inhibitor of the SARS-CoV-2 spike protein. wikipedia.org These simulations provide insights into the structural and dynamic properties of the drug-target interaction. mdpi.compeerj.com Docking studies have further elucidated the binding modes of pemirolast, for example, showing that the azole nitrogen of pemirolast can form a hydrogen bond with the Q493 residue of the SARS-CoV-2 spike protein. acs.org Similar computational techniques have been used to evaluate pemirolast's potential against the Nipah virus and in cancer models. patsnap.com These computational predictions provide a strong foundation for guiding subsequent experimental validation. patsnap.compatsnap.com

Identification and Addressing of Key Research Gaps in Pharmacological Understanding

Despite the growing body of research, several gaps in our pharmacological understanding of pemirolast remain. Addressing these gaps is essential for fully realizing its therapeutic potential.

Unexplored Signaling Pathways: While it is known that pemirolast inhibits mediator release from mast cells and eosinophils, the precise molecular targets and signaling cascades it modulates are not fully characterized. nih.govinvivochem.com Further research is needed to identify the specific receptors and downstream signaling molecules that pemirolast interacts with beyond its established effects on calcium influx. drugbank.comtandfonline.com

Mechanism in Non-Allergic Diseases: The promising results from computational studies suggesting pemirolast's efficacy in viral infections and cancer need to be substantiated with robust preclinical and eventually clinical data. wikipedia.orgpatsnap.compatsnap.com The exact mechanisms by which pemirolast might exert antiviral or anticancer effects are still largely theoretical and require experimental validation.

Pharmacokinetics in Specific Populations: While the general pharmacokinetics of pemirolast are understood, more research may be needed in specific populations, such as pediatric patients, to ensure optimal and safe use. d-nb.info

Long-Term Effects and Resistance: As with any therapeutic agent, understanding the potential for long-term effects and the development of resistance is crucial, particularly if pemirolast is to be repurposed for chronic conditions.

By systematically addressing these research gaps through a combination of advanced experimental and computational techniques, the scientific community can continue to unlock the full therapeutic potential of pemirolast and its future analogues.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for characterizing the purity and stability of Pemirolast sodium in preclinical studies?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with internal standardization is the primary method for quantifying this compound. Infrared (IR) spectroscopy using potassium bromide disks confirms structural integrity, while heavy metal testing (<20 ppm) and clarity-of-solution assays ensure purity. Stability studies should include pH-specific buffer solutions (e.g., phosphate buffer pH 8.0) and methanol mixtures to simulate physiological conditions .

Q. Which experimental models are commonly used to investigate this compound’s mast cell stabilization mechanism?

  • Methodological Answer : Rodent models of cyclophosphamide-induced hemorrhagic cystitis (HC) are widely used. Key parameters include histopathological assessment of bladder tissue for mast cell infiltration and measurement of inflammatory mediators (e.g., cytokines, sensory neuropeptides). Autonomic nervous system (ANS) activity can be evaluated via heart rate variability (HRV) analysis, though recent studies show limitations in HRV correlation with therapeutic efficacy .

Q. How should researchers design dose-response studies for this compound to ensure reproducibility?

  • Methodological Answer :

  • Step 1 : Define a dosing range based on prior pharmacokinetic data (e.g., 0.5–50 mg/kg in rodents).
  • Step 2 : Use standardized vehicle solutions (e.g., saline or PEG 400) to minimize variability.
  • Step 3 : Include controls for ANS modulation (e.g., β-blockers) to isolate mast cell effects.
  • Step 4 : Document synthesis protocols for novel derivatives, including reaction conditions and purity thresholds (>95% by HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across pharmacological studies?

  • Methodological Answer : Contradictions may arise from differences in experimental models (e.g., species-specific mast cell responses) or ANS modulation protocols. To address this:

  • Approach 1 : Conduct a scoping review (PubMed/Google Scholar) to compare outcomes by study design (observational vs. randomized) and endpoints (e.g., HRV vs. cytokine levels) .
  • Approach 2 : Perform sensitivity analyses to assess the impact of confounding variables like dosing schedules or comorbid ANS dysfunction .

Q. What advanced techniques optimize the pharmacokinetic profiling of this compound derivatives?

  • Methodological Answer :

  • Technique 1 : Use HPLC coupled with mass spectrometry (HPLC-MS) to detect low-abundance metabolites in plasma or urine.
  • Technique 2 : Apply in silico modeling (e.g., molecular docking) to predict binding affinity to mast cell KIT receptors.
  • Validation : Cross-validate results with in vitro assays (e.g., calcium flux measurements in RBL-2H3 mast cells) .

Q. How can interdisciplinary approaches enhance understanding of this compound’s dual role in mast cell stabilization and ANS modulation?

  • Methodological Answer :

  • Integration 1 : Combine pharmacological assays (e.g., histamine release inhibition) with electrophysiological recordings of vagus nerve activity.
  • Integration 2 : Employ machine learning to analyze spectral HRV data (VLF, LF, HF components) for patterns linked to ANS imbalance.
  • Ethical Consideration : Ensure animal models adhere to ANS study guidelines to avoid overinterpretation of sympathetic/parasympathetic interactions .

Methodological Frameworks for Data Analysis

  • Threats to Validity : Common threats include selection bias in animal models and measurement errors in HRV analysis. Mitigate these by:
    • Using blinded data extraction during systematic reviews .
    • Pre-registering analytical protocols (e.g., Open Science Framework) to reduce post hoc hypothesis testing .
  • Data Analysis Plans : For HRV studies, use non-normalized frequency domains (LF, HF) to avoid misinterpretation of autonomic balance. Normalized values (nLF, nHF) should be secondary endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.